5-acrylamido-2-hydroxybenzoic acid
Description
5-Acrylamido-2-hydroxybenzoic acid is a synthetic derivative of aminobenzoic acid, characterized by an acrylamide group substituted at the 5-position and a hydroxyl group at the 2-position of the benzoic acid backbone. The acrylamido moiety introduces crosslinking capabilities, while the hydroxyl and carboxylic acid groups contribute to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSAUUOOHVYERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192901 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39839-49-1, 39833-78-8 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acrylamide derivative.
Industrial Production Methods
Industrial production of 5-acrylamido-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acrylamido-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The acrylamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-acrylamido-2-benzoic acid.
Reduction: Formation of 5-amino-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acrylamido-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Industry: Utilized in the production of specialty polymers and hydrogels with unique properties.
Mechanism of Action
The mechanism of action of 5-acrylamido-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects . The hydroxybenzoic acid moiety may also contribute to antioxidant activity by scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
5-Amino-2-Hydroxybenzoic Acid
Key Differences :
2-Cyano-3-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)Acrylamido Benzoic Acids
Key Differences :
- Structure: Incorporates a cyano group and bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents, enhancing steric hindrance and antioxidant properties .
- Properties: Higher molecular weight (420.51 g/mol) and melting point (200–203°C) compared to 5-acrylamido-2-hydroxybenzoic acid .
- Applications: Targeted for therapeutic use due to antioxidant phenolic groups, unlike the more reactive acrylamido derivative .
Schiff Base Derivatives (e.g., 5-[(E)-(2,6-Dichlorobenzylidene)Amino]-2-Hydroxybenzoic Acid)
Key Differences :
- Structure : Features an imine (C=N) linkage instead of an acrylamide group, formed via condensation with aldehydes .
- Properties :
Data Table: Structural and Functional Comparison
Biological Activity
5-Acrylamido-2-hydroxybenzoic acid (5-AHBA) is a compound derived from 5-aminosalicylic acid, known for its potential therapeutic applications due to its anti-inflammatory properties. This article explores the biological activity of 5-AHBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
5-AHBA is characterized by its ability to form hydrogen bonds and engage in electrostatic interactions with various biological molecules, including proteins and nucleic acids. This interaction can influence cellular functions and modulate biological responses. The polymeric nature of 5-AHBA allows for controlled release of active compounds, which is particularly advantageous for drug delivery systems aimed at targeting specific tissues or conditions.
Anti-inflammatory Activity
Research indicates that 5-AHBA exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various in vitro models. For instance, studies have demonstrated that 5-AHBA can inhibit nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation, thereby reducing inflammation-related damage in tissues .
Analgesic Properties
In animal models, 5-AHBA has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In a study evaluating its efficacy in pain models, 5-AHBA reduced pain responses significantly more than control groups, suggesting its potential as an analgesic agent .
Study on Drug Delivery Systems
A notable study evaluated the controlled release properties of 5-AHBA in a polymer-based drug delivery system. The results showed that the polymer could effectively release 5-aminosalicylic acid (5-ASA) in a controlled manner, which is crucial for treating inflammatory bowel diseases. The study highlighted that over 90% of the drug could reach the colon without degradation, indicating the compound's utility in targeted therapies .
Toxicity and Safety Profile
Toxicity assessments have indicated that 5-AHBA has a relatively low toxicity profile. In acute toxicity studies conducted on rodents, no significant adverse effects were observed even at high doses (2000-5000 mg/kg), which suggests a favorable safety margin for potential therapeutic use .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
